N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 4-position. The sulfonamide nitrogen is further linked to a 2-(furan-3-yl)ethyl moiety. This compound’s structure combines heterocyclic elements (pyrazole and furan) with a sulfonamide group, a motif frequently associated with biological activity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-13-7-10(6-11-13)17(14,15)12-4-2-9-3-5-16-8-9/h3,5-8,12H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHERFDDAAMVOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the preparation of the furan ring, followed by the introduction of the pyrazole moiety and the sulfonamide group. The specific reaction conditions can vary significantly depending on desired yields and purity levels.
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds within the pyrazole class possess inhibitory effects against various bacterial strains such as Escherichia coli and Bacillus subtilis at concentrations as low as 40 µg/mL . The compound's structure allows for interactions with microbial targets, leading to effective inhibition.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing potential for treating inflammatory diseases .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76% TNF-α | 1 |
| Test Compound | 61–85% TNF-α | 10 |
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Various studies have reported its efficacy against different cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, one study found that certain pyrazole derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent cytotoxicity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell survival and apoptosis.
- Direct Interaction with DNA/RNA : Some derivatives may bind to nucleic acids, disrupting cellular functions.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of pyrazole compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most effective compounds showed a significant reduction in cytokine levels compared to controls.
- Cancer Cell Line Testing : In a comparative study, various pyrazole derivatives were screened against multiple cancer cell lines. Compounds exhibiting IC50 values below 10 µM were further evaluated for their mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Pyrazole vs. Pyrimidine/Quinolone Derivatives
- Pyrazole Core: The target compound’s pyrazole ring is distinct from quinolone-based analogs, such as ciprofloxacin derivatives containing a 2-(furan-3-yl)ethyl group (e.g., N-2-(2-furyl)-2-(chlorobenzyloxyimino)ethyl ciprofloxacin) . While the pyrazole sulfonamide may favor interactions with enzymes like carbonic anhydrases, quinolones typically target DNA gyrase in bacteria.
- Pyrimidine/Chromen Hybrids: Example 53 from features a pyrazolo[3,4-d]pyrimidine core fused to a chromen system.
Substituent Analysis
Furan Modifications
- Trifluoromethyl-Substituted Furan : Compounds like those in EP 4 374 877 A2 (Table 9) incorporate a 5-methyl-2-(trifluoromethyl)furan-3-yl group. The electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility .
Sulfonamide Linker Variations
- Direct Attachment to Pyrazole (Target) : The sulfonamide is directly bonded to the pyrazole ring, a configuration shared with diuretic pyrazole-sulfonamide hybrids (). This contrasts with sulfadiazine prodrugs (), where the sulfonamide is part of a benzene ring linked to a pyrazolone via hydrazinyl bridges .
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
